Cinnamyltrimethylsilane
Overview
Description
Cinnamyltrimethylsilane is a chemical compound with the molecular formula C12H18Si . It contains a total of 31 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .
Synthesis Analysis
Cinnamyltrimethylsilane has been used in the synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via a three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and b-chlorophenetole . Another synthesis route involves the reaction of Chlorotrimethylsilane and Cinnamyl chloride .Molecular Structure Analysis
The molecular structure of Cinnamyltrimethylsilane includes 31 atoms, with 18 Hydrogen atoms and 12 Carbon atoms . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the Cinnamyltrimethylsilane molecule .Chemical Reactions Analysis
Cinnamyltrimethylsilane has been involved in a novel three-component coupling reaction among aromatic aldehydes, cinnamyltrimethylsilane, and aromatic nucleophiles using HfCl4 as a Lewis acid catalyst to produce 3,4,4-triarylbutene . This reaction is a valuable intermediate of the tamoxifen derivatives .Scientific Research Applications
Synthesis of Tamoxifen in Pharmaceutical Research
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
Cinnamyltrimethylsilane is used in the synthesis of Tamoxifen, a representative SERM (Selective Estrogen Receptor Modulator). Tamoxifen is an anti-cancer agent used in the treatment of estrogen-dependent breast cancer and osteoporosis .
Methods of Application or Experimental Procedures
Two synthetic pathways were developed for the synthesis of Tamoxifen and its derivatives. The second pathway utilized a novel three-component coupling reaction among aromatic aldehydes, cinnamyltrimethylsilane, and aromatic nucleophiles using HfCl4 as a Lewis acid catalyst .
Results or Outcomes
The second strategy requires only three or four steps to produce Tamoxifen and Droloxifene, including the installation of the side-chain moiety and the base-induced double-bond migration to form the tetra-substituted olefin structure . This synthetic strategy serves as a new and practical pathway to prepare not only the Tamoxifen derivatives but also other SERMs .
Antimicrobial Activity
Specific Scientific Field
Microbiology
Summary of the Application
Cinnamyltrimethylsilane is part of the cinnamoyl nucleus in synthetic cinnamides and cinnamates, which have been studied for their antimicrobial potential .
Methods of Application or Experimental Procedures
Nineteen synthetic cinnamides and cinnamates having a cinnamoyl nucleus were prepared and submitted for the evaluation of antimicrobial activity against pathogenic fungi and bacteria .
Results or Outcomes
The results of this study are not specified in the source .
Synthesis of Silatranes
Specific Scientific Field
Material Science and Chemistry
Summary of the Application
Cinnamyltrimethylsilane is used in the synthesis of silatranes, a class of silicon-based compounds. Silatranes have gained acceptance for a wide variety of applications due to their unique structural and reactivity properties .
Methods of Application or Experimental Procedures
The synthesis of silatranes involves general synthetic approaches used to synthesize different silatranes. The most interesting feature of silatranes is the variation of Si–N bond length on the basis of the axial substituent of Si .
Results or Outcomes
Silatranes have found potential applications in sol–gel processes, mesoporous zeotypes, atomic force microscopy, commercial products such as adhesion promoters, polymer formation, and rubber compositions .
Asymmetric Synthesis
Specific Scientific Field
Organic Chemistry
Summary of the Application
Cinnamyltrimethylsilane is used in the synthesis of silicon-stereogenic silanes, which is one of the most intriguing and challenging aspects in organic chemistry and organosilicon chemistry .
Methods of Application or Experimental Procedures
The synthesis of silicon-stereogenic silanes involves exciting advances in the synthesis of silicon-stereogenic silane .
Results or Outcomes
The application of these chiral silanes in asymmetric synthesis has been outlined .
Acylsilanes in Organic Synthesis
Summary of the Application
Cinnamyltrimethylsilane is used in the synthesis of acylsilanes. Acylsilanes have long been used in organic synthesis. However, unprecedentedly wide applications of this type of compound have been witnessed in many fields well beyond pure organic synthesis .
Methods of Application or Experimental Procedures
The recently developed quick synthetic method for acylsilanes makes the chemistry even more attractive . The highlight covers the selected representative examples and focuses on their possible utilities in the future .
Results or Outcomes
The applications of acylsilanes include photo-click reactions to polymer-backbone editing, catalytic Fisher carbene formation, and acylsilane-hydroxylation ligation .
Supramolecular Gels
Specific Scientific Field
Material Science
Summary of the Application
Cinnamyltrimethylsilane is used in the synthesis of supramolecular gels. Supramolecular gels challenge the traditional framework of gels by relying on non-covalent interactions for self-organization into hierarchical structures .
Methods of Application or Experimental Procedures
Supramolecular gels are assembled from distinct constituent molecules, and have been a focus of increased research since the turn of the century . They are comprised of low molecular weight gelators self-assembled into a disordered network structure through secondary noncovalent bonds .
Results or Outcomes
This class of materials offers a variety of novel and exciting potential applications. The examples presented here demonstrate unique benefits of supramolecular gels, including tunability, processability, and self-healing capability, enabling a new approach to solve engineering challenges .
properties
IUPAC Name |
trimethyl(3-phenylprop-2-enyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOKYXQHVHZSER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamyltrimethylsilane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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